

reducing carbon contamination in HfO₂ films from n-butoxide precursor

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Compound of Interest

Compound Name: Hafnium(IV) n-butoxide

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Technical Support Center: HfO₂ Film Deposition

A Senior Application Scientist's Guide to Mitigating Carbon Contamination from n-Butoxide Precursors

Welcome to the technical support center for high-purity hafnium oxide (HfO₂) thin film deposition. This guide is designed for researchers and process engineers utilizing hafnium n-butoxide [Hf(OⁿBu)₄] as a precursor in Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) processes. Carbon contamination is a critical issue that can significantly degrade the dielectric properties and overall performance of HfO₂ films. This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you diagnose and resolve carbon incorporation in your films.

Section 1: Understanding the Problem: The Origin of Carbon Contamination

The use of organometallic precursors is standard in ALD and CVD, but the organic ligands required for precursor volatility are often the primary source of film contamination. Hafnium n-butoxide, while offering good thermal properties, presents a significant challenge due to the nature of its four butoxide ligands.

Carbon incorporation from alkoxide precursors like Hf(OⁿBu)₄ primarily occurs through two mechanisms:

- **Incomplete Ligand Exchange:** During the ALD cycle, the oxygen source (e.g., H_2O , O_3) is intended to react with and remove the butoxide ligands, leaving a clean hydroxylated surface for the next precursor pulse. If this reaction is incomplete, fragments of the butoxide ligand or carbon-containing byproducts can remain trapped in the growing film.
- **Precursor Decomposition:** At elevated temperatures, the $\text{Hf}(\text{O}^i\text{Bu})_4$ precursor can undergo thermal decomposition on the substrate surface. This process can break the C-O and C-C bonds within the butoxide ligands, leading to the formation of non-volatile, carbon-rich species that are incorporated into the HfO_2 matrix. This is a common issue in both CVD and within the higher temperature range of the ALD window.[1]

The residual carbon can exist in various forms, including hafnium carbide (Hf-C), hafnium oxycarbide (Hf-O-C), or elemental carbon (C-C), all of which can create defects, increase leakage current, and lower the film's dielectric constant.[2]

Fig 1. Structure of Hafnium n-butoxide precursor.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during HfO_2 deposition in a question-and-answer format.

Q1: My XPS analysis shows significant carbon content (>2 atomic %). What are the first process parameters I should investigate?

A1: High carbon content is most commonly tied to the deposition temperature and the efficiency of the precursor/reactant pulsing sequence.

1. Deposition Temperature: This is the most critical parameter. There is an optimal temperature "window" for ALD.

- **Too Low:** If the temperature is too low, the chemical reaction between the precursor ligands and the oxygen source lacks sufficient thermal energy. This leads to incomplete reactions, leaving behind unreacted butoxide groups or carbonaceous byproducts.[3] This can also reduce film density.[4]
- **Too High:** Exceeding the thermal stability limit of the $\text{Hf}(\text{O}^i\text{Bu})_4$ precursor will cause it to decompose on the substrate surface, rather than reacting in a self-limiting manner. This

CVD-like growth mode is a major source of carbon incorporation.[1][5] The density and mechanical properties of the film can also degrade at excessively high temperatures.[6]

Troubleshooting Steps:

- Verify the thermal stability of your specific $\text{Hf}(\text{O}^n\text{Bu})_4$ precursor from the supplier's datasheet.
- Perform a temperature series experiment (e.g., from 200°C to 350°C in 25°C increments) while keeping all other parameters constant.
- Analyze the carbon content and growth-per-cycle (GPC) for each temperature. The ideal temperature will be within the flat GPC region (the "ALD window") and will correspond to the lowest carbon concentration.

Parameter	Effect of Low Temperature	Effect of High Temperature
Reaction Kinetics	Insufficient energy for complete ligand removal	Increased precursor decomposition
Carbon Content	High (from unreacted ligands)	High (from precursor decomposition)
Growth Per Cycle	May be low or unstable	Increases (CVD contribution)
Film Density	Lower	May decrease due to porous structure

2. Pulse and Purge Times:

- Precursor Pulse: Ensure the pulse is long enough to fully saturate the substrate surface. An insufficient pulse leads to non-uniform growth and can trap contaminants.
- Purge Time: This is critical. An inadequate purge time fails to remove all unreacted precursor molecules and volatile reaction byproducts from the chamber. These can then contribute to parasitic CVD reactions and carbon incorporation in subsequent steps.

Troubleshooting Steps:

- Start with a long purge time (e.g., 20-30 seconds) to establish a baseline.

- Perform a pulse saturation test: incrementally increase the $\text{Hf}(\text{O}^n\text{Bu})_4$ pulse time while keeping the purge time long and constant. Find the minimum pulse time required to achieve a stable GPC.
- Once the saturation pulse is known, incrementally decrease the purge time to find the minimum time needed to prevent parasitic CVD, ensuring a clean separation between precursor and reactant steps.

Q2: I'm operating within the established ALD temperature window, but carbon levels are still high. Could my oxygen source be the problem?

A2: Absolutely. The choice and delivery of the oxygen co-reactant is as important as the hafnium precursor itself. If you are using water (H_2O), its reactivity may be insufficient to completely remove the bulky butoxide ligands, especially at lower temperatures.

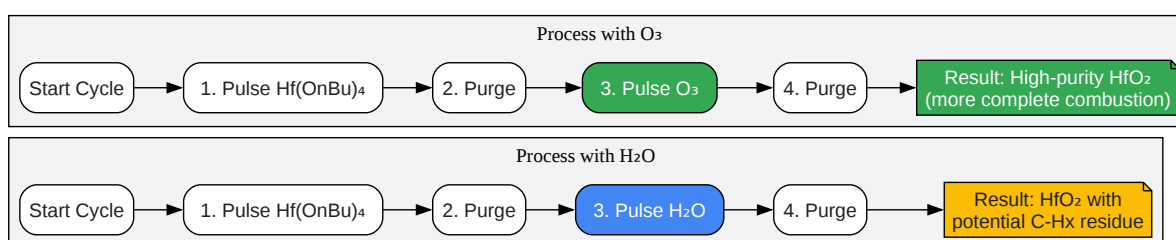
Comparing Oxygen Sources:

- Water (H_2O): While common, H_2O is a relatively mild oxidant. The reaction with the butoxide ligand can be sterically hindered and may not always go to completion within a reasonable pulse time, leaving behind residual carbon.
- Ozone (O_3): Ozone is a much stronger oxidizing agent than water. Its higher reactivity allows for more efficient and complete combustion of the organic ligands, converting them into volatile byproducts like CO_2 , CO , and H_2O .^[7] Studies have shown that using O_3 instead of H_2O can significantly reduce carbon impurity levels in HfO_2 films, even at lower deposition temperatures.^{[3][8][9]}
- Oxygen Plasma: In Plasma-Enhanced ALD (PEALD), highly reactive oxygen radicals are generated. These radicals are extremely effective at breaking down organic ligands and can produce very high-purity films at temperatures lower than thermal ALD.^[10]

Troubleshooting Steps:

- Switch to Ozone: If your system is equipped for it, switching from H_2O to O_3 is the most effective solution. This will likely require re-optimization of the ALD temperature window and pulse/purge times.

- Consider PEALD: If available, PEALD with an oxygen plasma is a powerful method for achieving low-carbon films.
- Optimize H₂O Delivery: If you must use H₂O, ensure your delivery system is functioning optimally. Check for consistent vapor pressure and flow. Consider slightly increasing the deposition temperature (while staying within the ALD window) to provide more thermal energy for the H₂O reaction.



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Fig 2. Comparison of ALD workflows using H₂O vs. O₃.

Q3: Can I remove carbon from a film that has already been deposited with high contamination?

A3: Yes, post-deposition annealing (PDA) is a common and effective method for reducing carbon content in as-deposited films.

The principle of PDA is to provide sufficient thermal energy in a reactive environment to oxidize and drive out the embedded carbon impurities.

PDA Parameters:

- Ambient: An oxygen-containing atmosphere (e.g., O₂, dry air, or even O₃) is most effective. The oxygen diffuses into the film and reacts with the trapped carbon, forming volatile CO or CO₂ which then desorbs from the surface.

- **Temperature:** Temperatures typically range from 400°C to 800°C. Higher temperatures are more effective at carbon removal but come with a risk. High-temperature annealing can cause the amorphous HfO₂ film to crystallize, which may be undesirable depending on the application.^[11] It can also lead to the growth of an unintentional silicon oxide (SiO_x) interfacial layer between the HfO₂ and a silicon substrate.
- **Duration:** Annealing times can range from a few minutes in a rapid thermal annealing (RTA) system to 30-60 minutes in a conventional tube furnace.

Troubleshooting Steps:

- Start with a lower temperature anneal (e.g., 450-500°C) in an O₂ ambient for 30 minutes.
- Analyze the film post-anneal for carbon content, crystallinity (via XRD), and interfacial layer thickness (via TEM or ellipsometry).
- If carbon remains, incrementally increase the annealing temperature or duration, carefully monitoring the trade-off between carbon removal and potential crystallization or interfacial layer growth.

Section 3: Key Experimental Protocols

Protocol 1: Optimized ALD Cycle Using Ozone

This protocol provides a starting point for depositing high-purity HfO₂. Parameters must be optimized for your specific ALD reactor.

- **Substrate Preparation:** Clean substrate using a standard procedure (e.g., RCA clean for silicon wafers) to ensure a pristine, hydroxylated surface.
- **System Preparation:**
 - Set deposition temperature to 275°C.
 - Heat Hf(OⁿBu)₄ precursor bottle to 75-85°C to ensure adequate vapor pressure.
 - Ensure stable flow of high-purity N₂ carrier gas and O₃.

- Deposition Cycle:
 - Step 1 (Hf Pulse): Pulse $\text{Hf}(\text{O}^n\text{Bu})_4$ into the chamber for 1.0 seconds.
 - Step 2 (Purge 1): Purge the chamber with N_2 for 15 seconds.
 - Step 3 (O_3 Pulse): Pulse O_3 (concentration $\sim 150\text{-}200\text{ g/m}^3$) into the chamber for 1.0 seconds.
 - Step 4 (Purge 2): Purge the chamber with N_2 for 15 seconds.
- Repeat: Repeat the cycle until the desired film thickness is achieved.

Protocol 2: Post-Deposition Annealing (PDA) for Carbon Removal

This protocol is for treating an as-deposited film to reduce impurities.

- System Preparation:
 - Use a rapid thermal annealing (RTA) system or a tube furnace with a controlled atmosphere.
 - Establish a stable flow of high-purity O_2 gas.
- Annealing Procedure:
 - Load the sample into the chamber at room temperature.
 - Purge the chamber with O_2 for 5-10 minutes.
 - Ramp the temperature to 600°C at a rate of $10\text{-}20^\circ\text{C/second}$.
 - Hold the temperature at 600°C for 5 minutes.
 - Turn off heating and allow the sample to cool to below 100°C under a continuous O_2 flow.
 - Vent the chamber and remove the sample.

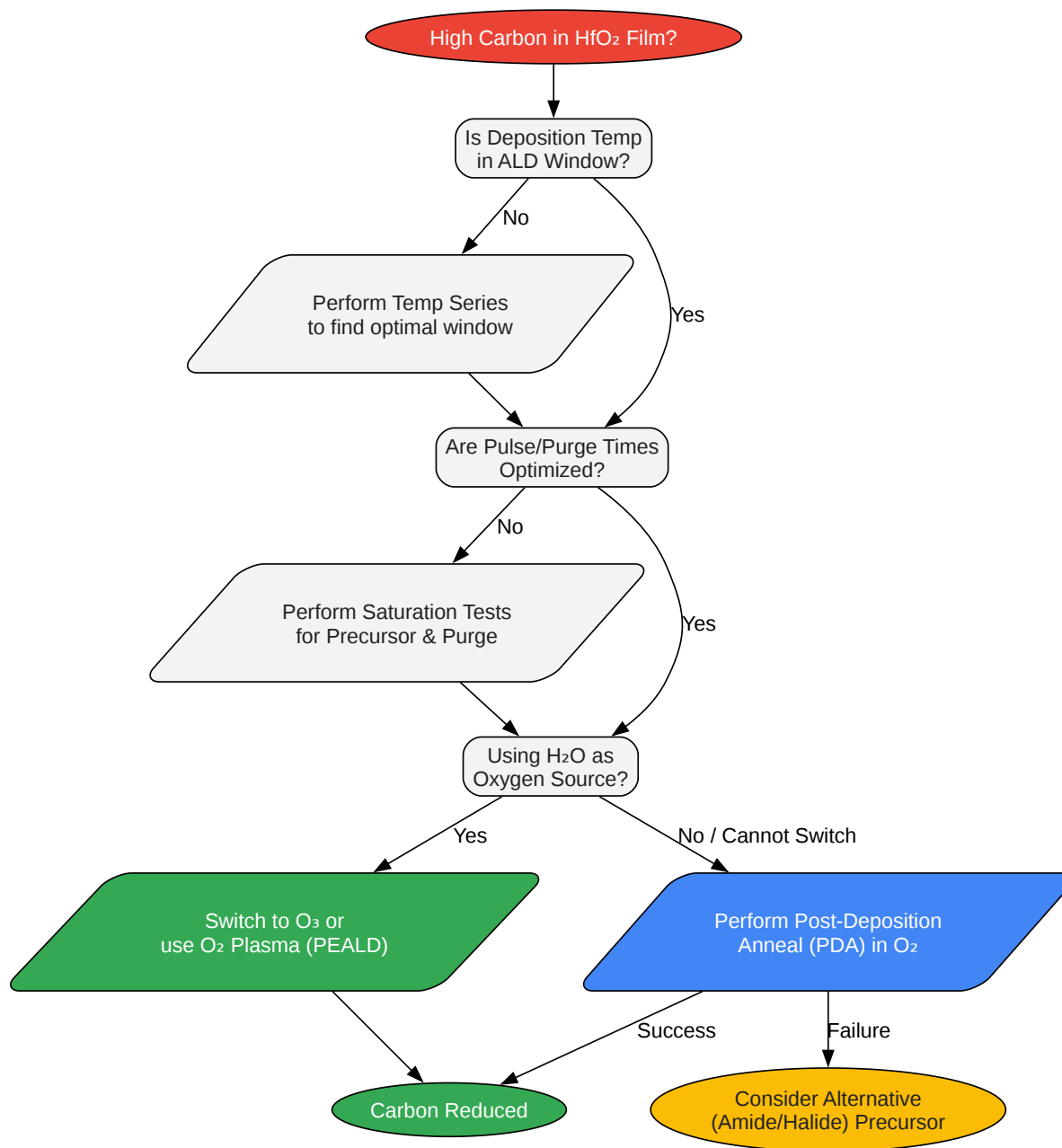
Section 4: Data Interpretation and Characterization

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is the most powerful tool for quantifying carbon and identifying its chemical states.[\[12\]](#)[\[13\]](#) When analyzing your films, pay close attention to the high-resolution scan of the C 1s region.

Binding Energy (approx. eV)	Carbon Species	Implication
~285.0 eV	Adventitious Carbon (C-C, C-H)	Surface contamination from air exposure. Can often be removed by a brief Ar ⁺ sputter clean. [12]
~286.5 eV	Carbon in C-O bonds	Likely from residual butoxide fragments. A key indicator of incomplete reaction.
~282-283 eV	Metal Carbide (Hf-C)	Indicates significant precursor decomposition and high contamination.
~289.0 eV	Carbonates (O-C=O)	Can form from reaction with atmospheric CO ₂ or from precursor byproducts.

A successful cleaning process, whether by optimizing the deposition or through post-annealing, should show a significant reduction or complete elimination of the non-adventitious carbon peaks.



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Fig 3. Decision tree for troubleshooting carbon contamination.

Section 5: Frequently Asked Questions (FAQs)

- Q: What is a typical atomic percentage of carbon that is considered "high"?
 - A: While application-dependent, for high-performance dielectric applications, carbon content should ideally be below the XPS detection limit (<0.1 at. %). A value above 1-2 at. % is generally considered high and indicative of a process issue that needs to be addressed.
- Q: How does carbon contamination affect the electrical properties of my HfO₂ film?
 - A: Carbon impurities act as defects in the HfO₂ lattice. They can create charge trapping sites, increase leakage current, and lower the dielectric constant (k-value) of the film, all of which degrade device performance.
- Q: Is hafnium n-butoxide a good precursor for high-purity HfO₂?
 - A: Hafnium n-butoxide is a viable precursor, but it is considered challenging due to the stability of the butoxide ligand. Achieving low carbon content requires careful process optimization, particularly the use of a strong oxygen source like ozone or plasma.^{[3][7]} For applications demanding the absolute highest purity, carbon-free inorganic precursors like hafnium tetrachloride (HfCl₄) or hafnium nitrate [Hf(NO₃)₄] may be considered, though they come with their own challenges, such as potential halogen contamination or different growth characteristics.^{[14][15]}

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